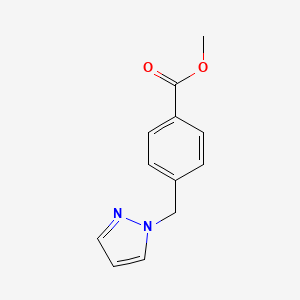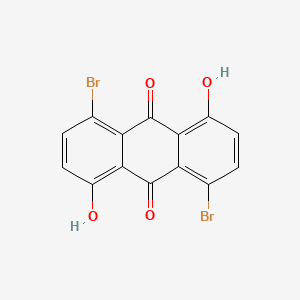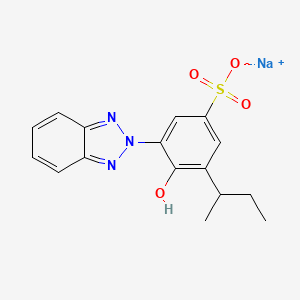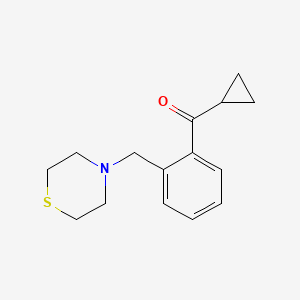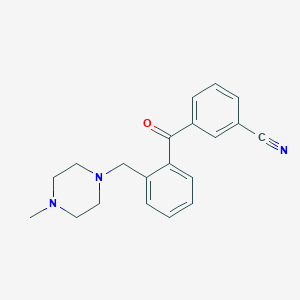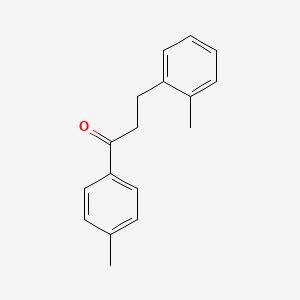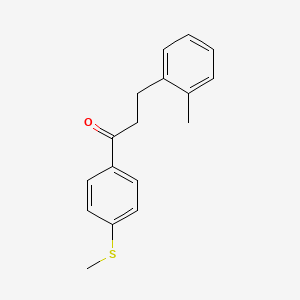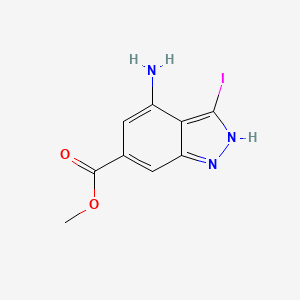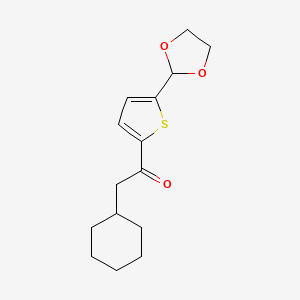
环己基甲基5-(1,3-二氧戊环-2-基)-2-噻吩基酮
描述
Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a cyclohexylmethyl group, a 1,3-dioxolane ring, and a thienyl ketone moiety
科学研究应用
Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can be achieved through several synthetic routes. One common method involves the stereoselective formation of substituted 1,3-dioxolanes through the assembly of three components: an alkene, a carboxylic acid, and a silyl enol ether. The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. For example, a practical route to related compounds involves the use of inexpensive starting materials and reagents, along with readily attainable reaction conditions. This approach can achieve significant yields with minimal purification steps .
化学反应分析
Types of Reactions
Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group into an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
作用机制
The mechanism of action of Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Cyclohexylmethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can be compared with other similar compounds, such as:
2-Methoxy-1,3-dioxolane: This compound has a similar dioxolane ring but differs in its functional groups and overall structure.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide: This compound features a dioxolane ring and is used in different applications.
属性
IUPAC Name |
2-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S/c16-12(10-11-4-2-1-3-5-11)13-6-7-14(19-13)15-17-8-9-18-15/h6-7,11,15H,1-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMJITURPYSHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641903 | |
| Record name | 2-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-72-0 | |
| Record name | 2-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


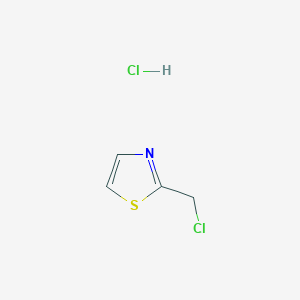
![1H-Imidazo[4,5-B]pyridin-6-amine](/img/structure/B1613150.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]acetyl fluoride](/img/structure/B1613152.png)
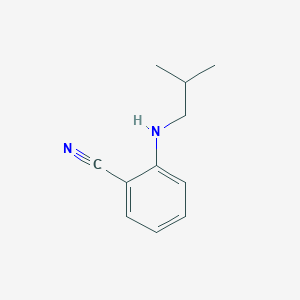
![[2,3'-Bipyridine]-5'-carbonitrile](/img/structure/B1613154.png)
